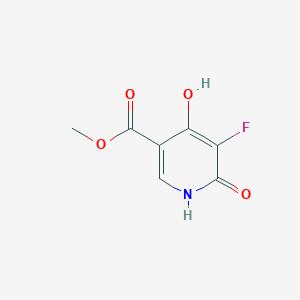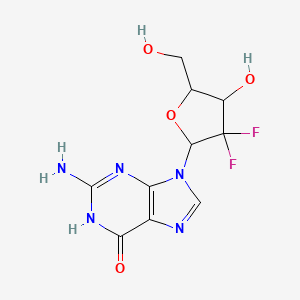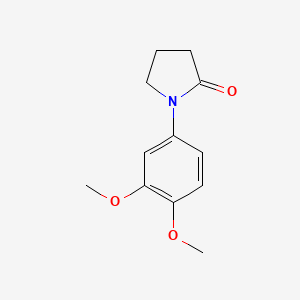![molecular formula C11H8BrN3 B13706743 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632785 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32632785 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. One common method involves the use of triazolo ring compounds, which are reacted with methanesulfonate under controlled conditions to form the desired crystal form . The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD32632785 is designed to be simple and scalable. The process involves the use of readily available raw materials and efficient reaction conditions that can be easily controlled. The industrial production method ensures that the compound is produced in large quantities with consistent quality, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: MFCD32632785 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32632785 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents .
Major Products Formed: The major products formed from the reactions of MFCD32632785 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms.
Scientific Research Applications
MFCD32632785 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, MFCD32632785 is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods .
Biology: In biology, MFCD32632785 is used in the study of biological processes and pathways. Its unique properties allow researchers to investigate its effects on different biological systems and understand its role in various cellular functions .
Medicine: In medicine, MFCD32632785 has potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development .
Industry: In the industrial sector, MFCD32632785 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and ease of production make it a valuable compound for industrial applications .
Mechanism of Action
The mechanism of action of MFCD32632785 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to MFCD32632785, including other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar properties and reactivity, making them useful for comparative studies .
Uniqueness: What sets MFCD32632785 apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for a wide range of applications, from scientific research to industrial production .
Conclusion
MFCD32632785 is a compound with significant potential in various scientific and industrial fields. Its unique properties and versatility make it a valuable subject of study and application. As research continues, the full potential of this compound will likely be realized, leading to new discoveries and advancements in multiple disciplines.
Properties
Molecular Formula |
C11H8BrN3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
9-bromo-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN3/c12-8-3-1-2-6-4-7-5-14-11(13)15-10(7)9(6)8/h1-3,5H,4H2,(H2,13,14,15) |
InChI Key |
HDLISMUPRGZVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C3=NC(=NC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)

![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)



![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)


![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)
![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)



